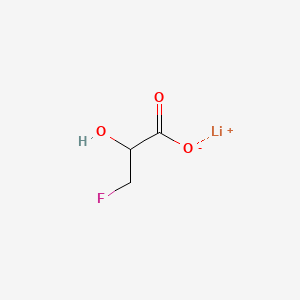![molecular formula C9H15NO2 B13474440 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a heterocyclic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which includes an oxygen atom and a nitrogen atom within the ring. The compound’s molecular formula is C9H15NO2, and it has a molecular weight of 169.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-oxetanone with a suitable amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- 7-Oxa-1-azaspiro[3.5]nonan-2-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
Uniqueness
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the exploration of new therapeutic agents .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)7(11)10-9(8)3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
PIJOGSNJIPYBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC12CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
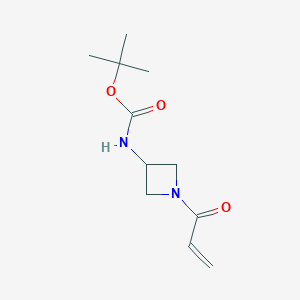

![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
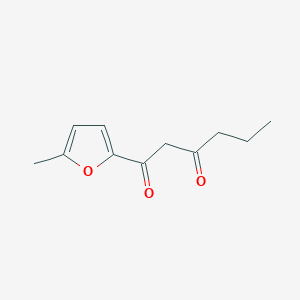

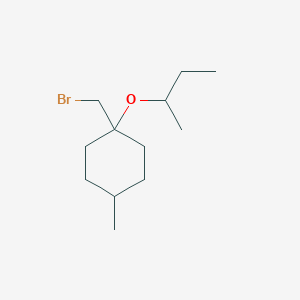
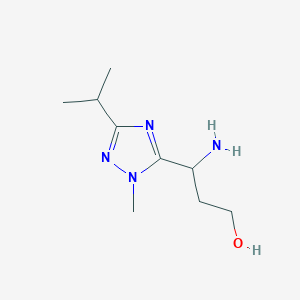


![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)

